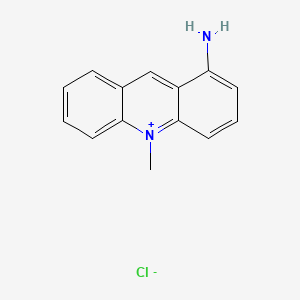
1-Amino-10-methylacridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-10-methylacridinium chloride is a chemical compound with the molecular formula C14H13ClN2. It is part of the acridinium family, known for its chemiluminescent properties. This compound is often used in various scientific applications due to its unique chemical characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-10-methylacridinium chloride can be synthesized through several methods. One common approach involves the reaction of 10-methylacridinium chloride with ammonia under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-10-methylacridinium chloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as zinc or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in basic conditions.
Reduction: Zinc or sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Acridone derivatives.
Reduction: Reduced acridinium compounds.
Substitution: Substituted acridinium derivatives.
Scientific Research Applications
1-Amino-10-methylacridinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a chemiluminescent probe in various analytical techniques.
Biology: Employed in the detection of biomolecules due to its luminescent properties.
Medicine: Investigated for its potential use in diagnostic assays and imaging.
Industry: Utilized in the development of sensors and other analytical devices.
Mechanism of Action
The mechanism of action of 1-amino-10-methylacridinium chloride primarily involves its chemiluminescent properties. Upon reaction with an oxidizing agent like hydrogen peroxide, the compound undergoes a series of chemical transformations leading to the emission of light. This process involves the formation of an excited state intermediate, which releases energy in the form of light as it returns to the ground state .
Comparison with Similar Compounds
- N-methylacridinium-9-cyanide
- N-methylacridinium-9-chlorocarbonyl
- N-methylacridinium-9-phenyl esters
Comparison: 1-Amino-10-methylacridinium chloride is unique due to its amino group, which imparts different chemical reactivity compared to other acridinium compounds. This makes it particularly useful in specific chemiluminescent applications where other acridinium derivatives may not be as effective .
Properties
CAS No. |
75605-59-3 |
|---|---|
Molecular Formula |
C14H13ClN2 |
Molecular Weight |
244.72 g/mol |
IUPAC Name |
10-methylacridin-10-ium-1-amine;chloride |
InChI |
InChI=1S/C14H12N2.ClH/c1-16-13-7-3-2-5-10(13)9-11-12(15)6-4-8-14(11)16;/h2-9,15H,1H3;1H |
InChI Key |
ILNXSUDQAPWFJR-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C2C=CC=C(C2=CC3=CC=CC=C31)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


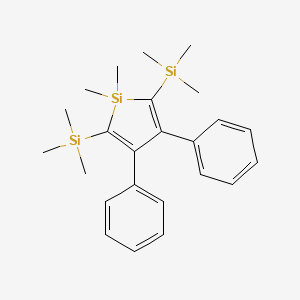


![Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate](/img/structure/B14433209.png)
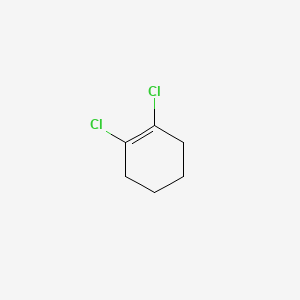


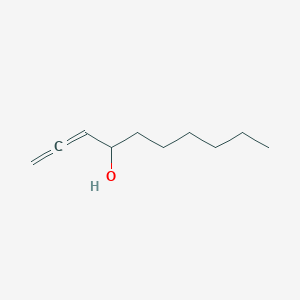
![9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14433236.png)
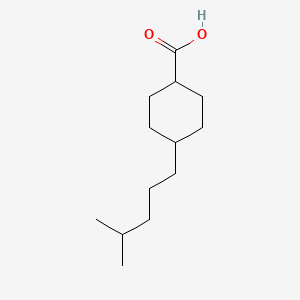


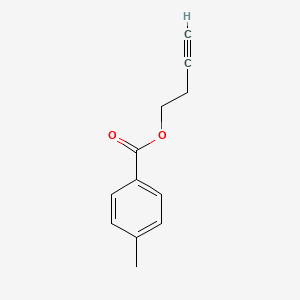
![4-[(6-Carboxy-4-oxohexyl)oxy]-4-oxobutanoate](/img/structure/B14433257.png)
